2,2-Dibutylcyclohexan-1-one
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Overview
Description
2,2-Dibutylcyclohexan-1-one is an organic compound belonging to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with two butyl groups at the 2-position and a ketone functional group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibutylcyclohexan-1-one typically involves the alkylation of cyclohexanone. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibutylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
2,2-Dibutylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dibutylcyclohexan-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the butyl groups can influence the compound’s hydrophobic interactions with biological molecules. These interactions can affect enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
2,2-Dimethylcyclohexan-1-one: Similar structure but with methyl groups instead of butyl groups.
2,2-Diethylcyclohexan-1-one: Contains ethyl groups instead of butyl groups.
2,2-Dipropylcyclohexan-1-one: Features propyl groups in place of butyl groups.
Uniqueness: 2,2-Dibutylcyclohexan-1-one is unique due to the presence of the butyl groups, which confer distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, solubility, and interactions with other molecules.
Properties
CAS No. |
54973-01-2 |
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Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
2,2-dibutylcyclohexan-1-one |
InChI |
InChI=1S/C14H26O/c1-3-5-10-14(11-6-4-2)12-8-7-9-13(14)15/h3-12H2,1-2H3 |
InChI Key |
AADJLICWKSSPGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCCC1=O)CCCC |
Origin of Product |
United States |
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